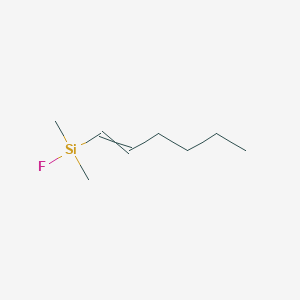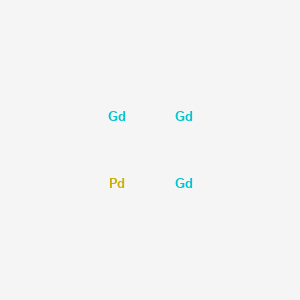
Gadolinium--palladium (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium–palladium (3/1) is a bimetallic compound composed of gadolinium and palladium in a 3:1 ratio. This compound has garnered significant interest due to its unique properties and potential applications in various fields, including catalysis, medical imaging, and materials science. The combination of gadolinium’s magnetic properties and palladium’s catalytic abilities makes this compound particularly intriguing for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium–palladium (3/1) typically involves the co-precipitation method, where gadolinium and palladium salts are dissolved in a suitable solvent, followed by the addition of a precipitating agent to form the desired compound. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the formation of a homogeneous product .
Industrial Production Methods: Industrial production of gadolinium–palladium (3/1) often employs high-temperature solid-state reactions. In this method, gadolinium oxide and palladium oxide are mixed in the desired stoichiometric ratio and heated to high temperatures in a controlled atmosphere. This process results in the formation of the bimetallic compound with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Gadolinium–palladium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both gadolinium and palladium.
Common Reagents and Conditions:
Oxidation: Gadolinium–palladium (3/1) can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of gadolinium oxide and palladium oxide, while reduction can yield elemental gadolinium and palladium .
Wissenschaftliche Forschungsanwendungen
Gadolinium–palladium (3/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) as a contrast agent.
Medicine: Gadolinium–palladium (3/1) is being explored for its potential in targeted drug delivery and cancer treatment due to its ability to generate reactive oxygen species.
Industry: It is used in the development of advanced materials, such as high-performance alloys and coatings.
Wirkmechanismus
The mechanism by which gadolinium–palladium (3/1) exerts its effects is primarily based on the individual properties of gadolinium and palladium. Gadolinium’s paramagnetic nature enhances the contrast in MRI, while palladium’s catalytic properties facilitate various chemical reactions. The compound interacts with molecular targets through coordination bonds, redox reactions, and surface interactions, leading to the desired effects in different applications .
Vergleich Mit ähnlichen Verbindungen
Gadolinium–platinum (3/1): Similar to gadolinium–palladium (3/1), this compound combines gadolinium’s magnetic properties with platinum’s catalytic abilities.
Gadolinium–rhodium (3/1): This compound also exhibits unique magnetic and catalytic properties, making it useful in similar applications.
Uniqueness: Gadolinium–palladium (3/1) stands out due to its relatively lower cost compared to platinum-based compounds and its higher resistance to oxidation. Additionally, the combination of gadolinium and palladium offers a unique balance of magnetic and catalytic properties, making it suitable for a broader range of applications .
Eigenschaften
CAS-Nummer |
167998-93-8 |
|---|---|
Molekularformel |
Gd3Pd |
Molekulargewicht |
578.2 g/mol |
IUPAC-Name |
gadolinium;palladium |
InChI |
InChI=1S/3Gd.Pd |
InChI-Schlüssel |
FSVZYSBMGITBCW-UHFFFAOYSA-N |
Kanonische SMILES |
[Pd].[Gd].[Gd].[Gd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


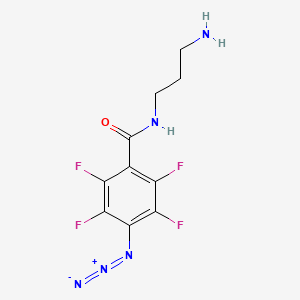
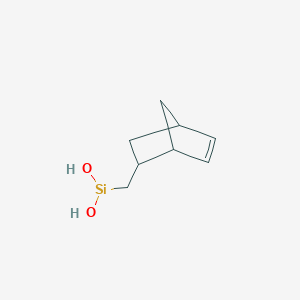
![2-[(2-aminoacetyl)amino]acetic acid;N,N-diethylethanamine](/img/structure/B12568304.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)-](/img/structure/B12568307.png)

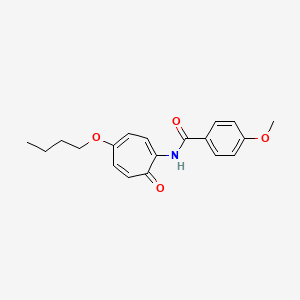
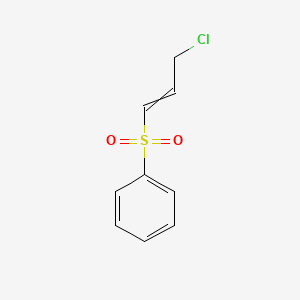

![(7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one](/img/structure/B12568344.png)

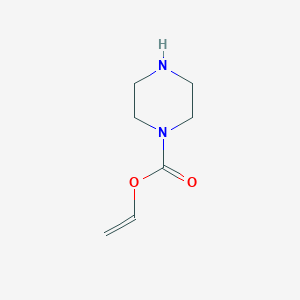
![6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12568368.png)
![Phosphine, [2-(chloromethyl)phenyl]diphenyl-](/img/structure/B12568370.png)
